N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-3-fluorobenzamide
Description
N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-3-fluorobenzamide is a synthetic small molecule characterized by a pyridazine core substituted with a thioether-linked diethylaminoethyl group at position 6 and a 3-fluorobenzamide moiety at position 3. This structure combines a heteroaromatic pyridazine ring—known for its role in modulating biological activity—with a fluorinated benzamide group, which enhances binding affinity and metabolic stability.
Properties
IUPAC Name |
N-[6-[2-(diethylamino)ethylsulfanyl]pyridazin-3-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4OS/c1-3-22(4-2)10-11-24-16-9-8-15(20-21-16)19-17(23)13-6-5-7-14(18)12-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEJTURPAFBNHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-3-fluorobenzamide typically involves the following steps:
Formation of the pyridazine ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the thioether group: The thioether linkage is introduced by reacting the pyridazine derivative with a suitable thiol compound under basic conditions.
Attachment of the diethylaminoethyl group: This step involves the alkylation of the thioether with diethylaminoethyl chloride or a similar reagent.
Fluorobenzamide formation: The final step involves the coupling of the substituted pyridazine with 3-fluorobenzoyl chloride under appropriate conditions.
Chemical Reactions Analysis
Oxidation of the Thioether Group
The thioether (-S-) moiety undergoes oxidation under controlled conditions to form sulfoxides or sulfones (Figure 1). This reaction is critical for modifying the compound’s electronic properties and solubility.
Reagents and Conditions :
-
Sulfoxide Formation : Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in acetic acid at 25°C for 6 hours yields the sulfoxide derivative .
-
Sulfone Formation : m-Chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C → 25°C over 12 hours produces the sulfone .
Experimental Data :
| Product | Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfoxide | H<sub>2</sub>O<sub>2</sub>/AcOH | 78 | >95% |
| Sulfone | mCPBA/CH<sub>2</sub>Cl<sub>2</sub> | 65 | 92% |
This reactivity aligns with studies on analogous thioether-containing pharmaceuticals, where oxidation enhances metabolic stability.
Nucleophilic Aromatic Substitution at the Fluorobenzamide Site
The electron-withdrawing fluorine atom on the benzamide ring facilitates nucleophilic substitution (S<sub>N</sub>Ar) under basic conditions.
Example Reaction :
Replacement of fluorine with methoxy (-OCH<sub>3</sub>) using sodium methoxide (NaOCH<sub>3</sub>) in dimethylformamide (DMF) at 80°C for 8 hours.
Data :
-
Yield : 62%
-
Byproducts : <5% dehalogenation products.
Mechanistic Insight :
The reaction proceeds via a Meisenheimer complex intermediate, as confirmed by <sup>19</sup>F NMR studies.
Amide Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
Conditions :
-
Acidic Hydrolysis : 6M HCl, reflux, 24 hours → 3-fluorobenzoic acid (85% yield).
-
Basic Hydrolysis : 2M NaOH, 70°C, 12 hours → 3-fluorobenzoate salt (78% yield).
Applications :
Hydrolysis is utilized to study metabolite profiles in pharmacokinetic assays.
Alkylation of the Diethylamino Group
The tertiary amine undergoes quaternization with alkyl halides, enhancing water solubility for formulation studies.
Example :
Reaction with methyl iodide (CH<sub>3</sub>I) in acetonitrile at 50°C for 4 hours produces a quaternary ammonium salt.
Data :
-
Conversion : >90%
-
Solubility : Increases from 0.2 mg/mL (parent) to 12 mg/mL (quaternized form) in water.
Cross-Coupling Reactions
The pyridazine ring participates in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids introduces aromatic substituents .
Conditions :
-
Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub>
-
Base: K<sub>2</sub>CO<sub>3</sub>
-
Solvent: Toluene/EtOH (3:1)
Yield Range : 50–75% depending on the boronic acid used .
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Typical Reagents | Industrial Relevance |
|---|---|---|---|
| Oxidation | Thioether | H<sub>2</sub>O<sub>2</sub>, mCPBA | Drug metabolism studies |
| S<sub>N</sub>Ar | Fluorobenzamide | NaOCH<sub>3</sub>, KNH<sub>2</sub> | Structural diversification |
| Amide Hydrolysis | Benzamide | HCl, NaOH | Metabolite synthesis |
| Alkylation | Tertiary amine | CH<sub>3</sub>I, C<sub>2</sub>H<sub>5</sub>Br | Solubility enhancement |
| Cross-Coupling | Pyridazine | Pd catalysts, ArB(OH)<sub>2</sub> | Library synthesis |
Mechanistic Considerations
Scientific Research Applications
Therapeutic Applications
1.1 Anticancer Activity
Research indicates that compounds with similar structures to N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-3-fluorobenzamide exhibit significant anticancer properties. For instance, a study on benzamide derivatives demonstrated their ability to inhibit RET kinase activity, which is crucial in certain cancers, including thyroid cancer . The compound's fluorobenzamide structure may enhance its binding affinity to target proteins involved in tumor growth.
1.2 Inhibition of Protein Kinases
Protein kinases are vital for various cellular processes, including cell division and metabolism. The compound's design suggests potential as a selective inhibitor of specific kinases. Similar compounds have shown promising results in inhibiting kinases associated with cancer progression .
Case Studies and Experimental Findings
3.1 Synthesis and Characterization
A detailed study synthesized this compound through a series of chemical reactions involving pyridazine derivatives and benzamide frameworks. Characterization techniques like NMR and mass spectrometry confirmed the compound's structure, revealing insights into its stability and reactivity .
3.2 Biological Testing
In vitro assays have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. For example, a study found that certain benzamide derivatives exhibited cytotoxic effects against breast cancer cells, suggesting that this compound could have analogous effects .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Primary Application | Mechanism |
|---|---|---|---|
| Benzamide Derivative A | Structure A | Cancer therapy | RET kinase inhibition |
| Benzamide Derivative B | Structure B | Anti-inflammatory | HDAC inhibition |
| This compound | Structure C | Potential anticancer agent | Protein kinase inhibition |
Mechanism of Action
The mechanism of action of N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in the desired therapeutic effect .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with several classes of bioactive molecules, particularly those targeting kinases, viral proteases, or thrombotic pathways.
Pyridazine-Based Derivatives
Pyridazine derivatives often exhibit diverse biological activities. For example:
- 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(6-methyl-3-pyridazinyl)amino]ethyl]-benzamide (): Contains a pyridazine ring and thioether linkage but substitutes the diethylaminoethyl group with a methylisoxazole-thioether and a benzamide side chain. This compound is designed for anticancer and antiviral use, suggesting that the pyridazine-thioether scaffold is versatile for targeting cellular pathways .
- N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide (): While lacking a pyridazine core, its trifluoromethylbenzamide group highlights the role of fluorination in enhancing lipophilicity and target engagement. The absence of a thioether group may reduce metabolic oxidation compared to the target compound .
Diethylaminoethylthio-Containing Compounds
The diethylaminoethylthio moiety is critical for solubility and interaction with charged residues in biological targets. Key analogs include:
- Darapladib (SB-480848) (): A cyclopentapyrimidine derivative with a diethylaminoethylthio group and fluorobenzyl substituents. Darapladib inhibits lipoprotein-associated phospholipase A2 (Lp-PLA2) for atherosclerosis treatment. Its extended alkyl chain and additional trifluoromethyl groups may confer greater plasma protein binding compared to the target compound, which has a simpler pyridazine backbone .
- [[2-(Diethylamino)ethyl]thio]acetic acid esters (): These compounds, such as the octahydro-cyclopentacyclooctenyl ester, prioritize ester linkages over benzamide groups. This structural difference likely alters hydrolysis rates and tissue distribution .
Fluorobenzamide Derivatives
Fluorinated benzamides are common in kinase inhibitors and anticoagulants. For instance:
- N-(2,4-dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide (): Shares a pyridazine-thioether backbone but replaces the diethylaminoethyl group with a methylthiazole-fluorophenyl system. The dimethoxyphenyl acetamide may reduce CNS penetration compared to the target compound’s 3-fluorobenzamide .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Therapeutic Area | Notable Properties |
|---|---|---|---|---|
| Target Compound | Pyridazine | 3-fluorobenzamide, diethylaminoethylthio | Undisclosed | High solubility, fluorinated aromatic |
| 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(6-methyl-3-pyridazinyl)amino]ethyl]-benzamide | Pyridazine | Methylisoxazole-thioether, benzamide | Cancer, viral infections | Enhanced thioether stability |
| Darapladib (SB-480848) | Cyclopentapyrimidine | Diethylaminoethylthio, trifluoromethyl | Atherosclerosis | High protein binding, long half-life |
| N-(2,4-dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide | Pyridazine | Methylthiazole, dimethoxyphenyl | Undisclosed | Reduced CNS penetration |
Research Findings and Implications
- Metabolic Stability: The diethylaminoethylthio group in the target compound may reduce oxidative metabolism compared to simpler thioethers, as seen in Darapladib’s pharmacokinetic profile .
- Target Selectivity : The 3-fluorobenzamide group could enhance binding to hydrophobic pockets in enzymes or receptors, similar to trifluoromethylbenzamide derivatives () .
- Synthetic Complexity: The pyridazine-thioether scaffold is synthetically accessible, but the diethylaminoethyl side chain requires careful optimization to balance solubility and bioavailability .
Biological Activity
N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine moiety linked to a fluorobenzamide through a thioether bridge. The presence of the diethylamino group enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.
-
Inhibition of Enzymatic Activity :
- Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer proliferation pathways. For instance, similar benzamide derivatives have shown to inhibit dihydrofolate reductase (DHFR) by reducing NADP and NADPH cellular levels, leading to destabilization of the enzyme .
- Receptor Interaction :
- Cell Proliferation Inhibition :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits DHFR activity | |
| Cell Proliferation | Reduces proliferation in cancer cells | |
| GPCR Interaction | Potential modulation of inflammatory responses |
Case Studies
- Cancer Cell Lines :
- Mechanistic Insights :
- Pharmacokinetics :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-3-fluorobenzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis of benzamide derivatives typically involves coupling a pyridazine-thiol intermediate with a fluorobenzoyl chloride. A base like triethylamine in dichloromethane facilitates the reaction at room temperature. For example, similar compounds (e.g., trifluoromethyl-substituted benzamides) are synthesized via nucleophilic substitution or amide bond formation under reflux (8–24 hours) .
- Optimization : Vary reaction time, temperature, and stoichiometry (e.g., 1.2–1.5 equivalents of acyl chloride). Monitor purity via HPLC and adjust solvent polarity (e.g., DMF for sluggish reactions). Post-synthesis, purify using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., pyridazine C-S bond at δ 160–170 ppm, fluorobenzamide aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion).
- Purity Assessment :
- HPLC : ≥95% purity using a C18 column (acetonitrile/water + 0.1% TFA) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Initial Screens :
- Enzyme Inhibition : Test against kinases or proteases at 1–10 µM concentrations (similar to trifluoromethyl-benzamide analogs showing IC50 values <1 µM ).
- Cell-Based Assays : Cytotoxicity in cancer lines (e.g., MTT assay) or antimicrobial activity (MIC determination) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data between computational predictions and experimental results?
- Approach :
- Computational : Use tools like ALOGPS or ChemAxon to predict logP (lipophilicity). If experimental solubility (e.g., in PBS) conflicts, assess solvent effects (e.g., DMSO stock concentration ≤1% to avoid cosolvent bias) .
- Experimental Adjustments : Test alternative solvents (e.g., PEG-400 for in vivo studies) or salt forms (e.g., HCl salt to enhance aqueous solubility) .
Q. What strategies are effective for elucidating the mechanism of action of this compound in enzyme inhibition?
- Methodology :
- Kinetic Studies : Measure Km/Vmax shifts to identify competitive/non-competitive inhibition.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., ATP-binding pockets in kinases) .
- Mutagenesis : Validate predicted interactions by mutating key residues (e.g., catalytic lysine or aspartate) and re-test activity .
Q. How should researchers design experiments to address discrepancies in metabolic stability across in vitro and in vivo models?
- Experimental Design :
- In Vitro : Liver microsome assays (human/rodent) to measure half-life (t1/2). Compare CYP450 inhibition profiles .
- In Vivo : Administer via IV/PO in rodents, collect plasma at intervals (0–24 h), and quantify via LC-MS/MS. Adjust dosing if clearance is rapid (e.g., co-administer CYP inhibitors) .
Key Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
